molecular formula C15H26N2O5Si B8762711 5'-O-TBDMS-dU

5'-O-TBDMS-dU

Cat. No.: B8762711
M. Wt: 342.46 g/mol
InChI Key: HCSHWGNMXQKRCF-DMDPSCGWSA-N
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Description

5’-O-Tert-Butyldimethylsilyl-2’-deoxyuridine (5’-O-TBDMS-dU) is a modified nucleoside used primarily in the synthesis of oligoribonucleotides. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group at the 5’-hydroxyl position of 2’-deoxyuridine. This modification is crucial for protecting the hydroxyl group during various chemical reactions, making it a valuable compound in nucleic acid chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-TBDMS-dU typically involves the protection of the 5’-hydroxyl group of 2’-deoxyuridine with a TBDMS group. This is achieved by reacting 2’-deoxyuridine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or silver nitrate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

While specific industrial production methods for 5’-O-TBDMS-dU are not extensively documented, the general approach involves large-scale synthesis using automated synthesizers. These synthesizers employ the phosphoramidite approach, which is well-suited for the production of nucleoside derivatives. The process ensures high coupling efficiency and minimizes side reactions .

Chemical Reactions Analysis

Types of Reactions

5’-O-TBDMS-dU undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanols, free hydroxyl groups, and various substituted derivatives of 2’-deoxyuridine .

Scientific Research Applications

5’-O-TBDMS-dU is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 5’-O-TBDMS-dU involves the protection of the 5’-hydroxyl group, which prevents unwanted side reactions during chemical synthesis. The TBDMS group is selectively cleaved under specific conditions, allowing for the controlled release of the free hydroxyl group. This selective protection and deprotection mechanism is crucial for the efficient synthesis of nucleic acid derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-TBDMS-dU is unique due to its specific modification at the 5’-hydroxyl position, which provides selective protection during chemical synthesis. This makes it particularly valuable for the synthesis of oligoribonucleotides and other nucleic acid derivatives .

Properties

Molecular Formula

C15H26N2O5Si

Molecular Weight

342.46 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C15H26N2O5Si/c1-15(2,3)23(4,5)21-9-11-10(18)8-13(22-11)17-7-6-12(19)16-14(17)20/h6-7,10-11,13,18H,8-9H2,1-5H3,(H,16,19,20)/t10-,11+,13+/m0/s1

InChI Key

HCSHWGNMXQKRCF-DMDPSCGWSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=O)NC2=O)O

Origin of Product

United States

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